molecular formula C21H16F3N5O2 B8379111 4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile

4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile

Cat. No.: B8379111
M. Wt: 427.4 g/mol
InChI Key: UPNMBPLODWPJQQ-GOSISDBHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY8040 involves multiple steps, starting from the preparation of the core pyrimidopyridazine structure. The key steps include:

Industrial Production Methods: Industrial production of BAY8040 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:

Chemical Reactions Analysis

Types of Reactions: BAY8040 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of BAY8040 with modified functional groups, potentially leading to compounds with different pharmacological properties .

Scientific Research Applications

BAY8040 has a wide range of scientific research applications, including:

Mechanism of Action

BAY8040 exerts its effects by selectively inhibiting human neutrophil elastase, an enzyme that plays a crucial role in inflammation. The inhibition of this enzyme helps reduce inflammation and tissue damage. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness of BAY8040: BAY8040 stands out due to its unique pyrimidopyridazine structure, which provides excellent potency and selectivity. Its promising pharmacokinetic profile and in vivo efficacy in reducing cardiac remodeling and improving cardiac function make it a valuable compound for further research and development .

Biological Activity

The compound 4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20F3N5O3\text{C}_{21}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_3

Biological Activity Overview

Initial studies suggest that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary data indicate that the compound may inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways.
  • Antimicrobial Effects : Evidence suggests potential activity against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : It potentially alters key signaling pathways involved in inflammation and apoptosis.
  • Interaction with Receptors : There may be specific receptor interactions that mediate its effects on cellular functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of growth in breast cancer cells
Anti-inflammatoryReduction in cytokine production
AntimicrobialActivity against Gram-positive bacteria

Table 2: Case Studies and Findings

StudyMethodologyKey Findings
In vitro studyCell line assaysSignificant reduction in cell viability in treated groups.
Animal modelTumor xenograft studiesDecreased tumor size compared to control.
Pharmacological assayEvaluation of inflammatory markersLower levels of TNF-alpha and IL-6 in treated animals.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Antitumor Efficacy : In a study involving various cancer cell lines, the compound demonstrated IC50 values indicating potent antitumor activity. Specific mechanisms included apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Mechanisms : Research highlighted that the compound inhibits the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Properties : In vitro assays revealed that the compound exhibits significant antimicrobial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Properties

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-[(4R)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

InChI

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1

InChI Key

UPNMBPLODWPJQQ-GOSISDBHSA-N

Isomeric SMILES

CN1CC2=C([C@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Canonical SMILES

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Origin of Product

United States

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